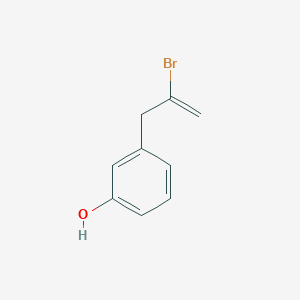
2,3,5,6-Tetrafluoro-4'-methoxy-4-(trifluoromethyl)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5,6-Tetrafluoro-4’-methoxy-4-(trifluoromethyl)-1,1’-biphenyl is a complex organic compound characterized by the presence of multiple fluorine atoms and a methoxy group attached to a biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4’-methoxy-4-(trifluoromethyl)-1,1’-biphenyl typically involves palladium-catalyzed decarboxylative cross-coupling reactions. One common method is the decarboxylative coupling of potassium polyfluorobenzoates with aryl bromides, chlorides, and triflates using diglyme as the solvent . This reaction is advantageous as it avoids the use of expensive and sensitive organometallic reagents and generates carbon dioxide without producing toxic metal halides.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar palladium-catalyzed decarboxylative cross-coupling reactions. The use of palladium as a catalyst is preferred due to its efficiency and ability to catalyze reactions with various aryl halides and triflates .
化学反应分析
Types of Reactions
2,3,5,6-Tetrafluoro-4’-methoxy-4-(trifluoromethyl)-1,1’-biphenyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of electron-withdrawing fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydrocarbon derivatives.
科学研究应用
2,3,5,6-Tetrafluoro-4’-methoxy-4-(trifluoromethyl)-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 2,3,5,6-Tetrafluoro-4’-methoxy-4-(trifluoromethyl)-1,1’-biphenyl exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms and a methoxy group can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and result in specific biological effects.
相似化合物的比较
Similar Compounds
2,3,5,6-Tetrafluoro-4’-methoxy-1,1’-biphenyl: Lacks the trifluoromethyl group, resulting in different chemical properties.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)-1,1’-biphenyl:
2,3,5,6-Tetrafluoro-1,1’-biphenyl: Lacks both the methoxy and trifluoromethyl groups, making it less complex and less versatile.
Uniqueness
2,3,5,6-Tetrafluoro-4’-methoxy-4-(trifluoromethyl)-1,1’-biphenyl is unique due to the combination of multiple fluorine atoms, a methoxy group, and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability, reactivity, and potential for diverse applications in various fields.
属性
CAS 编号 |
920264-41-1 |
|---|---|
分子式 |
C14H7F7O |
分子量 |
324.19 g/mol |
IUPAC 名称 |
1,2,4,5-tetrafluoro-3-(4-methoxyphenyl)-6-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H7F7O/c1-22-7-4-2-6(3-5-7)8-10(15)12(17)9(14(19,20)21)13(18)11(8)16/h2-5H,1H3 |
InChI 键 |
ZFFIOVNGZSWOBX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


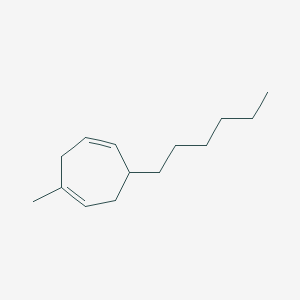
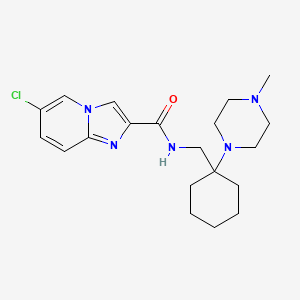
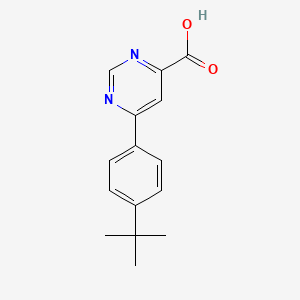
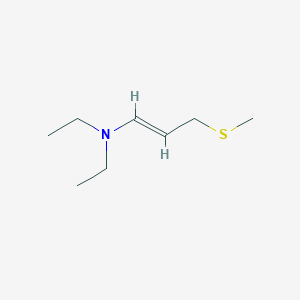

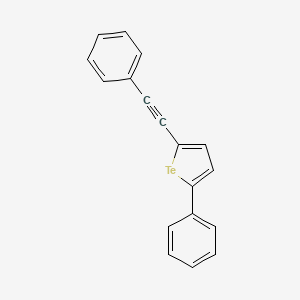

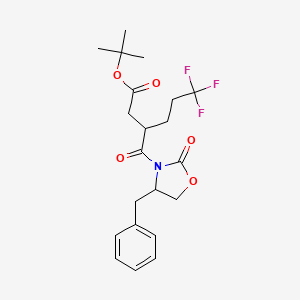
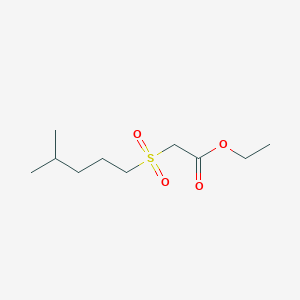
![Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]-](/img/structure/B12637146.png)
